Etanidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

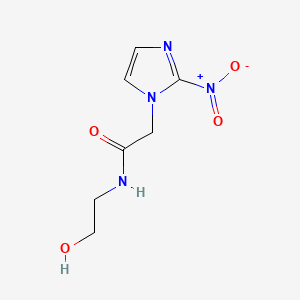

N-(2-hydroxyethyl)-2-(2-nitroimidazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O4/c12-4-2-8-6(13)5-10-3-1-9-7(10)11(14)15/h1,3,12H,2,4-5H2,(H,8,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDWBPCFGJXFJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045434 | |

| Record name | Etandazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Water > 100 (mg/mL), Methanol 60 (mg/mL), Ethanol 30 (mg/mL), Chloroform < 1 (mg/mL) | |

| Record name | ETANIDAZOLE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/301467%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

22668-01-5 | |

| Record name | Etanidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22668-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etanidazole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022668015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etanidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12736 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | etanidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etandazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Hydroxyethyl)-2-nitroimidazole-1-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETANIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30DKA3Q1HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Etanidazole's Mechanism of Action in Hypoxic Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etanidazole (SR-2508) is a second-generation 2-nitroimidazole (B3424786) that functions as a hypoxic cell sensitizer (B1316253), primarily enhancing the efficacy of radiotherapy in solid tumors. Its mechanism of action is contingent on the unique microenvironment of hypoxic cells. Under low oxygen conditions, this compound undergoes bioreductive activation, leading to the formation of reactive intermediates that covalently bind to cellular macromolecules, including DNA and proteins. This process results in cytotoxicity and radiosensitization through a multi-faceted approach that includes the fixation of radiation-induced DNA damage, depletion of cellular antioxidants such as glutathione (B108866) (GSH), and modulation of DNA damage response pathways. This technical guide provides an in-depth exploration of the core mechanisms of this compound in hypoxic cells, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways involved.

Bioreductive Activation in the Hypoxic Microenvironment

The selective action of this compound in hypoxic cells stems from its nature as a bioreductive prodrug. In well-oxygenated tissues, the nitro group of this compound undergoes a one-electron reduction to form a nitro radical anion. This radical is rapidly re-oxidized back to the parent compound by molecular oxygen, a process known as "futile cycling," which prevents the accumulation of toxic metabolites.

However, in the low-oxygen environment characteristic of solid tumors, the nitro radical anion can undergo further reduction to form highly reactive intermediates, including nitrosoimidazoles, hydroxylamines, and amines.[1] This process is catalyzed by one-electron reductases, such as NADPH-cytochrome P450 reductase, which are prevalent in mammalian cells.[2] The resulting reactive species are potent electrophiles that can form covalent adducts with nucleophilic cellular components.

Molecular Targets and Cellular Consequences

The reactive intermediates of this compound interact with several critical cellular components, leading to cytotoxicity and radiosensitization.

DNA Damage and Radiosensitization

In the context of radiotherapy, this compound acts as a chemical mimic of oxygen. Radiation-induced DNA damage often involves the formation of free radicals on DNA bases. In the presence of oxygen, these radicals are "fixed," making the damage permanent and irreparable. In hypoxic cells, the absence of oxygen allows for the chemical restitution of these radicals, rendering the radiation less effective. The electron-affinic nature of this compound's reactive metabolites allows them to fix radiation-induced DNA damage in a manner analogous to oxygen, thereby sensitizing hypoxic cells to radiation.[3]

Furthermore, the covalent binding of this compound's reactive intermediates to DNA can form DNA adducts, which can contribute to cytotoxicity by obstructing DNA replication and transcription.[4]

Protein Adducts and Enzyme Inhibition

A significant portion of the reactive intermediates of this compound form covalent adducts with cellular proteins, particularly those with nucleophilic sulfhydryl groups in cysteine residues.[5][6] Proteomic studies on other nitroimidazoles have identified a range of protein targets involved in critical cellular processes.[5][7] While specific protein targets for this compound are not as extensively cataloged, it is known to inhibit enzymes involved in cellular detoxification, such as glutathione S-transferase (GST).[5]

Glutathione Depletion

This compound has been shown to deplete intracellular levels of glutathione (GSH), a major cellular antioxidant.[8][9] This depletion can occur through direct reaction with this compound's reactive metabolites or by inhibition of enzymes involved in GSH synthesis and regeneration, such as glutathione reductase.[9] The reduction in GSH levels has two major consequences:

-

Increased Oxidative Stress: Lower GSH levels compromise the cell's ability to neutralize reactive oxygen species (ROS), leading to increased oxidative stress and cellular damage.

-

Enhanced Radiosensitization: GSH can chemically repair radiation-induced DNA damage. Therefore, its depletion further enhances the radiosensitizing effect of this compound.[10]

Impact on Cellular Signaling Pathways

The cellular damage induced by this compound in hypoxic conditions triggers DNA damage response (DDR) pathways. The formation of DNA adducts and the fixation of radiation-induced DNA strand breaks activate apical kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases, in turn, phosphorylate a cascade of downstream targets, including Chk1, Chk2, and p53, leading to cell cycle arrest and apoptosis.[11][12] The sustained activation of these pathways in the presence of irreparable DNA damage ultimately contributes to the cytotoxic effect of this compound.

Quantitative Data

The efficacy of this compound as a hypoxic cell sensitizer is often quantified by the Sensitizer Enhancement Ratio (SER) or Dose Modifying Factor (DMF), which is the ratio of the radiation dose required to produce a given biological effect in the absence of the sensitizer to that in its presence.

| Cell Line/Tumor Model | Drug Concentration/Dose | Endpoint | SER / DMF | Reference |

| FSaIIC tumor (in vitro) | Not specified | Radiation dose modifying factor | 2.40 (at pH 7.40) | [13] |

| FSaIIC tumor (in vitro) | Not specified | Radiation dose modifying factor | 1.70 (at pH 6.45) | [13] |

| FSaIIC tumor (in vivo) | 1 g/kg | Radiation dose modifying factor | 1.47 | [13] |

| EMT-6, SCCVII, C3H mammary tumors | 100-400 mg/kg (for KU-2285) | Sensitizer enhancement ratio | 1.12 - 1.42 (for KU-2285, compared to this compound) | [3] |

| A549 (human lung adenocarcinoma) | 1 mM | Sensitizer enhancement ratio | < 2.3 (compared to Ro-03-8799) | [10] |

Table 1: Radiosensitization Efficacy of this compound and Comparators

| Cell Line | Condition | Drug Concentration | Outcome | Reference |

| FSaIIC | 37°C, pH 7.40 | 5-500 µM for 1 hr | Minimally cytotoxic | [13] |

| FSaIIC | 37°C, pH 6.45 | 5-500 µM for 1 hr | More cytotoxic than at pH 7.40 by ~1 log | [13] |

| FSaIIC | 42°C and 43°C | 5-500 µM for 1 hr | Increased cytotoxicity | [13] |

| FaDu | Hypoxia (<0.1% O2) | 100-350 µM (IAZA/FAZA) | Reduced GST activity | [14] |

| Isolated rat hepatocytes | 5 mM | Decreased intracellular GSH | [9] |

Table 2: Cytotoxicity and Biochemical Effects of Nitroimidazoles

Experimental Protocols

Clonogenic Survival Assay for Radiosensitization

This assay is the gold standard for assessing the effect of a radiosensitizer on the reproductive integrity of cancer cells following irradiation.

References

- 1. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymes associated with reductive activation and action of nitazoxanide, nitrofurans, and metronidazole in Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DNA adducts-chemical addons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase | PLOS Biology [journals.plos.org]

- 7. Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of glutathione in the hypoxic cell cytotoxicity of misonidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of hypoxic cell radiosensitizers on glutathione level and related enzyme activities in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of nitroimidazole hypoxic cell radiosensitizers in a human tumor cell line high in intracellular glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Induction of ATM/ATR pathway combined with Vγ2Vδ2 T cells enhance cytotoxicity of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ATM regulates ATR chromatin loading in response to DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of pH, oxygenation, and temperature on the cytotoxicity and radiosensitization by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Etanidazole: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etanidazole (SR-2508) is a second-generation 2-nitroimidazole (B3424786) hypoxic cell radiosensitizer developed to increase the efficacy of radiation therapy in treating solid tumors. Its mechanism of action is predicated on its selective bioreductive activation within the hypoxic microenvironment of cancerous tissues, leading to the formation of reactive intermediates that enhance radiation-induced DNA damage. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and mechanism of action of this compound, supported by quantitative data and detailed experimental methodologies.

Chemical Structure and Identification

This compound, with the IUPAC name N-(2-Hydroxyethyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide, is a derivative of 2-nitroimidazole.[1][2] Its chemical structure is characterized by a nitro-substituted imidazole (B134444) ring linked to an N-(2-hydroxyethyl)acetamide side chain.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | N-(2-Hydroxyethyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide | [1][2] |

| CAS Number | 22668-01-5 | [3] |

| Molecular Formula | C₇H₁₀N₄O₄ | |

| Molecular Weight | 214.18 g/mol | |

| Canonical SMILES | O=C(NCCO)CN1C=CN=C1N(=O)=O | |

| InChI Key | WCDWBPCFGJXFJZ-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound influence its pharmacokinetic and pharmacodynamic behavior, including its distribution to tumor tissues and its radiosensitizing efficacy.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 162-163 °C | |

| Partition Coefficient (octanol/water) | 0.046 | |

| Solubility in Isotonic Saline | 200 mg/mL | |

| UV max (isopropanol) | 313 nm (ε 7800) |

Synthesis and Characterization

Synthesis of this compound

A general synthetic route to this compound involves the alkylation of 2-nitroimidazole with a suitable halo-acetamide derivative. The following is a representative experimental protocol based on related nitroimidazole syntheses.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of 2-(2-nitro-1H-imidazol-1-yl)acetic acid. This intermediate can be prepared by reacting 2-nitroimidazole with an appropriate haloacetic acid ester followed by hydrolysis.

-

Step 2: Amide Coupling. The resulting 2-(2-nitro-1H-imidazol-1-yl)acetic acid is then coupled with 2-aminoethanol. This can be achieved using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid to an acid chloride followed by reaction with the amine.

A detailed, specific protocol for the synthesis of this compound is described by Lee et al. in US Patent 4,371,540.

Characterization of this compound

The structural confirmation and purity of synthesized this compound can be determined using a combination of spectroscopic and crystallographic techniques.

Experimental Protocol: Characterization of this compound

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the presence of all protons and carbons in the expected chemical environments, confirming the molecular structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the nitro group (N=O stretching), amide group (C=O stretching and N-H bending), and hydroxyl group (O-H stretching).

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive three-dimensional molecular structure and conformation of this compound in the solid state.

Mechanism of Action and Metabolic Pathways

Radiosensitization and Bioreductive Activation

This compound exerts its radiosensitizing effect selectively in hypoxic tumor cells. Under low oxygen conditions, the nitro group of this compound undergoes a one-electron reduction catalyzed by intracellular reductases, such as NADPH-cytochrome P450 reductase. This reduction forms a transient nitro radical anion.

In the presence of oxygen, this radical anion is rapidly re-oxidized back to the parent compound in a futile cycle, with the concomitant production of superoxide (B77818) radicals. However, under hypoxic conditions, the nitro radical anion can undergo further reduction to form reactive nitroso and hydroxylamine (B1172632) intermediates. These highly reactive species can covalently bind to cellular macromolecules, including DNA, leading to DNA strand breaks and increased susceptibility to radiation-induced damage.

Caption: Bioreductive activation of this compound under hypoxic conditions.

Depletion of Glutathione (B108866)

This compound has been shown to deplete intracellular glutathione (GSH) levels and inhibit glutathione S-transferase (GST). Glutathione is a key cellular antioxidant that protects cells from radiation-induced damage by scavenging free radicals and repairing DNA damage. By reducing the levels of this protective thiol, this compound further sensitizes hypoxic cells to the cytotoxic effects of radiation.

Caption: this compound-mediated depletion of glutathione enhances radiation-induced cell death.

Metabolic Pathway

The metabolism of this compound in humans primarily involves its bioreductive activation in hypoxic tissues. The resulting reactive intermediates can form conjugates with cellular components. While a detailed catabolic pathway for this compound in humans has not been fully elucidated, studies on other nitroimidazoles suggest that the imidazole ring can be cleaved, and the metabolites are primarily excreted in the urine.

Quantitative Data from Preclinical and Clinical Studies

Efficacy

The radiosensitizing effect of this compound is quantified by the sensitizer (B1316253) enhancement ratio (SER), which is the ratio of radiation doses required to produce the same biological effect in the absence and presence of the drug.

Table 3: Efficacy Data for this compound

| Parameter | Value | Condition | Reference(s) |

| Sensitizer Enhancement Ratio (SER) | 1.12 - 1.42 | In vitro and in vivo (100–400 mg/kg) | |

| Radiation Dose Modifying Factor (in vitro) | 2.40 | pH 7.40 | |

| Radiation Dose Modifying Factor (in vitro) | 1.70 | pH 6.45 | |

| Radiation Dose Modifying Factor (in vivo) | 1.47 | 1 g/kg |

Pharmacokinetics

Pharmacokinetic studies have been conducted in both animal models and humans to understand the absorption, distribution, metabolism, and excretion of this compound.

Table 4: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Reference(s) |

| Plasma Half-life (t₁/₂β) | 5.83 hr | SCID mice | |

| Volume of Distribution (Vd) | 0.32 L/kg | SCID mice |

Toxicity

The dose-limiting toxicity of this compound in clinical trials is peripheral neuropathy.

Table 5: Toxicity Data for this compound from Clinical Trials

| Adverse Event | Incidence | Grade (if specified) | Study | Reference(s) |

| Peripheral Neuropathy | 18% | Grade I | RTOG Phase II/III | |

| Peripheral Neuropathy | 6% | Grade II | RTOG Phase II/III | |

| Nausea and Vomiting | 26% | Grade I/II (one Grade III) | RTOG Phase II/III | |

| Allergy | 14% | Grade I/II (one Grade III) | RTOG Phase II/III | |

| Reversible Neutropenia | 13% | - | RTOG Phase II/III | |

| Cramping/Arthralgia Syndrome | 6 of 11 patients | - | Phase I (22-23 g/m² over 48 hr) | |

| Peripheral Neuropathy | 1 of 11 patients | Grade II | Phase I (22-23 g/m² over 48 hr) | |

| Peripheral Neuropathy | 1 patient | Grade III | Phase I (23 g/m² over 96 hr) |

Conclusion

This compound is a well-characterized hypoxic cell radiosensitizer with a clear mechanism of action involving bioreductive activation and glutathione depletion. Its chemical and physical properties are well-defined, and its synthesis is achievable through established chemical routes. While clinical trials have demonstrated its radiosensitizing potential, dose-limiting neurotoxicity has constrained its widespread clinical application. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, highlighting the key data and experimental considerations for further investigation and development of improved hypoxic cell radiosensitizers.

References

Etanidazole: A Technical Guide to its Discovery and Development as a Radiosensitizer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etanidazole (SR-2508) is a second-generation 2-nitroimidazole (B3424786) hypoxic cell radiosensitizer developed to enhance the efficacy of radiation therapy in treating solid tumors. It was designed to possess greater hydrophilicity than its predecessor, misonidazole, thereby reducing the dose-limiting neurotoxicity associated with earlier compounds. This guide provides an in-depth technical overview of the discovery, mechanism of action, preclinical and clinical development of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its core biological pathways and experimental workflows.

Introduction: The Challenge of Tumor Hypoxia

The presence of hypoxic (low oxygen) regions within solid tumors is a significant factor contributing to resistance to radiation therapy. Oxygen is a potent radiosensitizer, "fixing" radiation-induced DNA damage, making it permanent and leading to cell death. In its absence, this damage can be chemically repaired, allowing cancer cells to survive and repopulate. Hypoxic cell radiosensitizers are compounds designed to mimic the action of oxygen in these radioresistant tumor regions.

This compound emerged from a concerted effort to develop less toxic and more effective radiosensitizers. Its development was driven by the need to overcome the neurological side effects of first-generation nitroimidazoles like misonidazole, which limited their clinical utility.[1][2]

Mechanism of Action

This compound's primary mechanism as a radiosensitizer is its ability to act as an oxygen-mimetic agent in hypoxic cells.[3] Under hypoxic conditions, the nitro group of this compound can be reduced to a reactive radical anion. This radical species can then react with and "fix" the transient, radiation-induced free radicals on DNA, rendering the damage permanent and leading to cell death.[3]

In addition to this direct "fixing" of DNA damage, this compound has been shown to deplete intracellular levels of glutathione (B108866) (GSH).[4] Glutathione is a key cellular antioxidant that can chemically repair radiation-induced DNA damage. By reducing GSH levels, this compound further sensitizes hypoxic cells to the cytotoxic effects of ionizing radiation.

Signaling Pathway of this compound-Mediated Radiosensitization

Caption: Mechanism of this compound as a hypoxic cell radiosensitizer.

Preclinical Development

A substantial body of preclinical research has evaluated the efficacy and toxicity of this compound in both in vitro and in vivo models. These studies have consistently demonstrated its ability to sensitize hypoxic cancer cells to radiation.

In Vitro Studies

In vitro experiments using various cancer cell lines have been instrumental in quantifying the radiosensitizing effect of this compound. A common method to assess this is the clonogenic survival assay.

Table 1: In Vitro Sensitizer (B1316253) Enhancement Ratios (SERs) for this compound

| Cell Line | Drug Concentration | Radiation Dose (Gy) | SER | Reference |

| EMT6 | 1 mM | 1-3 | 1.73 (micronucleus assay) | [5] |

| EMT6 | 1 mM | 1-3 | 1.41 (chromosomal aberration assay) | [5] |

| V79 | < 2 mM | Low Dose (80% survival) | > High Dose (2% survival) | [6] |

| CHO | 1 mM | N/A | ER80% = 2.2, ER2% = 1.8 | [6] |

| FSaIIC | N/A | N/A | 2.40 (at pH 7.40) | [7] |

| FSaIIC | N/A | N/A | 1.70 (at pH 6.45) | [7] |

SER (Sensitizer Enhancement Ratio) is the ratio of radiation doses required to produce the same biological effect in the absence and presence of the drug. ER (Enhancement Ratio) is a similar measure of sensitization.

In Vivo Studies

Animal models, particularly tumor-bearing mice, have been crucial for evaluating the in vivo efficacy and pharmacokinetics of this compound. Tumor growth delay and local tumor control are common endpoints in these studies.

Table 2: In Vivo Sensitizer Enhancement Ratios (SERs) and other Efficacy Measures for this compound

| Tumor Model | Animal Model | Drug Dose | Radiation Regimen | Endpoint | SER / Result | Reference |

| EMT6 | BALB/c mice | 200 mg/kg | 2-4 Gy | Micronucleus assay | 1.18 | [5] |

| EMT6 | BALB/c mice | 200 mg/kg | 2-4 Gy | Chromosomal aberration assay | 1.16 | [5] |

| RIF-1 (intramuscular) | C3H mice | Sustained release | Acute & Fractionated | Tumor Growth Delay | Potentiation of radiation effect | [8] |

| RIF-1 (subcutaneous) | C3H mice | Sustained release | Acute & Fractionated | Tumor Growth Delay | No effect | [8] |

| FSaIIC | N/A | 1 g/kg | N/A | Dose modifying factor | 1.47 | [7] |

| Recurrent Rectosigmoid Carcinoma | Human | 12 g/m² | Intraoperative | Estimated SER | 2.5 - 3.0 | [2] |

Experimental Protocols

In Vivo Tumor Growth Delay Assay

This protocol is a representative example based on methodologies described in preclinical studies of this compound.[8]

Objective: To evaluate the radiosensitizing effect of this compound in a solid tumor model by measuring tumor growth delay.

Materials:

-

C3H mice

-

RIF-1 tumor cells

-

This compound

-

Calibrated radiation source (e.g., 60Co gamma irradiator)

-

Calipers for tumor measurement

-

Sterile surgical instruments

Workflow Diagram:

References

- 1. [PDF] Evaluation of the in vivo radiosensitizing activity of this compound using tumor-bearing chick embryo. | Semantic Scholar [semanticscholar.org]

- 2. Chemical Modifiers of Radiation Response | Clinical Gate [clinicalgate.com]

- 3. Chemical Modifiers of Radiation Response | Oncohema Key [oncohemakey.com]

- 4. Intervention with the hypoxic tumor cell sensitizer this compound in the combined modality treatment of limited stage small-cell lung cancer. A one-institution study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Application of Radiosensitizers in Cancer Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radiosensitization of a mouse tumor model by sustained intra-tumoral release of this compound and tirapazamine using a biodegradable polymer implant device - PubMed [pubmed.ncbi.nlm.nih.gov]

Etanidazole: A Technical Guide to Targeting Tumor Hypoxia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tumor hypoxia, a common feature of solid tumors, is a major contributor to resistance to radiotherapy and certain chemotherapies. Etanidazole (formerly SR-2508), a second-generation 2-nitroimidazole (B3424786), was developed as a hypoxic cell sensitizer (B1316253) to overcome this challenge. This document provides an in-depth technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation. While this compound showed significant promise in preclinical studies, its clinical efficacy has been limited, offering valuable lessons for the ongoing development of hypoxia-targeting cancer therapies.

Introduction to Tumor Hypoxia and this compound

Solid tumors frequently outgrow their blood supply, leading to regions of low oxygen concentration, or hypoxia.[1] Hypoxic tumor cells are known to be two to three times more resistant to ionizing radiation than well-oxygenated cells. This is primarily because oxygen is a potent radiosensitizer, "fixing" DNA damage induced by radiation through the formation of permanent strand breaks. In the absence of oxygen, this damage can be chemically repaired, leading to cell survival.

This compound was designed to mimic the radiosensitizing effect of oxygen in hypoxic tumor regions.[2] As a 2-nitroimidazole, its electron-affinic nature allows it to be selectively reduced in the low-oxygen environment of hypoxic cells.[1] This bioreductive activation leads to the formation of reactive intermediates that can adduct to cellular macromolecules, including DNA, thereby "fixing" radiation-induced damage and enhancing cell kill.[1]

Mechanism of Action

This compound's primary mechanism of action is as a hypoxic cell radiosensitizer.[2] Under normoxic conditions, the nitro group of this compound undergoes a one-electron reduction, which is a reversible process as oxygen can re-oxidize the reduced drug, preventing its activation. However, in the absence of sufficient oxygen, further reduction occurs, leading to the formation of highly reactive nitroso and hydroxylamine (B1172632) intermediates. These reactive species can then covalently bind to cellular macromolecules, particularly DNA, mimicking the effect of oxygen in making radiation damage permanent.

In addition to its role as a radiosensitizer, this compound has been shown to deplete intracellular glutathione (B108866) (GSH), a key antioxidant. GSH can chemically repair radiation-induced DNA damage and is also involved in detoxifying cells from various cytotoxic agents. By reducing GSH levels, this compound can further enhance the efficacy of radiotherapy and potentially some chemotherapeutic drugs.

Signaling Pathway: Bioreductive Activation of this compound

Caption: Bioreductive activation of this compound in normoxic versus hypoxic cells.

Signaling Pathway: Hypoxia-Inducible Factor 1 (HIF-1) Pathway

This compound targets the hypoxic microenvironment where the HIF-1 signaling pathway is a master regulator of cellular adaptation to low oxygen. While this compound does not directly target HIF-1, its efficacy is intrinsically linked to the biological consequences of HIF-1 activation, namely the radioresistant phenotype of hypoxic tumor cells.

Caption: Simplified overview of the HIF-1 signaling pathway under normoxic and hypoxic conditions.

Preclinical Data

This compound demonstrated significant radiosensitizing effects in a variety of preclinical models, both in vitro and in vivo.

In Vitro Radiosensitization

The efficacy of radiosensitizers is often quantified by the Sensitizer Enhancement Ratio (SER), which is the ratio of the radiation dose required to produce a given level of cell killing in the absence of the drug to that in the presence of the drug.

| Cell Line | Drug Concentration | SER (at specified survival level) | Reference |

| EMT6 | 5 mM | 2.3 | |

| Human Tumour Cell Lines (panel of 6) | Varies | Dose-dependent, cell-line specific | |

| V79 | < 2 mM | ER80% > ER2% | |

| CHO | 1 mM | ER80% = 2.2, ER2% = 1.8 |

ER80% and ER2% refer to the enhancement ratios at 80% and 2% cell survival, respectively.

In Vivo Tumor Growth Inhibition

In vivo studies in tumor-bearing animal models confirmed the radiosensitizing potential of this compound.

| Tumor Model | Treatment | Outcome | Reference |

| H22 (Hepatocellular Carcinoma) | This compound + Paclitaxel + 5 Gy Radiation | 61.6% tumor inhibition rate (combination) vs. 19.2% (radiation alone) | |

| Tumor-bearing chick embryo | 1.0 mg this compound + 8 Gy Radiation | 35% tumor growth suppression (combination) vs. no suppression with either agent alone | |

| EMT6, SCCVII, C3H mammary tumors | This compound + fractionated radiation (4 Gy x 5) | Showed radiosensitizing effect, though less efficient than KU-2285 in some experiments |

Clinical Data

Despite the promising preclinical data, the clinical translation of this compound has been challenging. Numerous clinical trials have been conducted, primarily in head and neck, lung, and cervical cancers, with largely disappointing results. A recurring theme in these trials has been the dose-limiting toxicity of peripheral neuropathy.

| Trial / Study | Cancer Type | Treatment Arms | Key Findings | Reference |

| European Randomized Trial | Head and Neck Squamous Cell Carcinoma | Radiotherapy (RT) alone vs. RT + this compound | No significant difference in 3-month complete regression rates (75.3% vs. 77.6%). 2-year loco-regional control and overall survival rates were identical (53% and 54%, respectively). Increased incidence of peripheral neuropathy in the this compound arm (28% vs. 3%). | |

| RTOG Phase II/III Trial | Unresectable Stage III and IV Head and Neck Cancer | Radiotherapy (RT) alone vs. RT + this compound | No significant benefit for the addition of this compound. | |

| Phase I Study | Malignant Glioma | This compound + Accelerated Radiotherapy | Did not appear to improve survival in glioblastoma multiforme compared to conventional therapies. | |

| Phase I Trial (Continuous Infusion) | Locally Advanced Tumors (Brain, Cervix, Breast) | This compound (48h or 96h infusion) + Brachytherapy | Maximum tolerated dose was limited by a cramping/arthralgia syndrome and peripheral neuropathy. |

Experimental Protocols

Clonogenic Assay for In Vitro Radiosensitization

This assay is the gold standard for assessing the reproductive viability of cells after treatment with ionizing radiation.

Objective: To determine the sensitizer enhancement ratio (SER) of this compound in hypoxic cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

Hypoxia chamber or incubator (e.g., 1.5% O₂)

-

X-ray irradiator

-

6-well plates or 100 mm dishes

-

Crystal violet staining solution (0.5% crystal violet in 6% glutaraldehyde)

-

Accutase or trypsin-EDTA

Procedure:

-

Cell Seeding: Seed cells into 60 mm dishes at a density of 10⁶ cells per dish and allow them to attach overnight.

-

Drug Treatment and Hypoxia Induction:

-

Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.

-

Place the dishes in a hypoxia chamber for a predetermined time (e.g., 48 hours) before irradiation.

-

-

Irradiation:

-

Irradiate the cells with a range of X-ray doses (e.g., 0, 2, 4, 6 Gy).

-

For hypoxic conditions, ensure the cells are sealed in airtight containers or irradiated within the hypoxia chamber to maintain low oxygen levels during irradiation.

-

-

Cell Plating for Colony Formation:

-

Immediately after irradiation, detach the cells using Accutase or trypsin.

-

Count the cells and plate a known number of cells (e.g., 800 cells) into 100 mm dishes containing fresh, drug-free medium. The number of cells plated should be adjusted based on the expected toxicity of the treatment to yield a countable number of colonies.

-

-

Colony Growth: Incubate the dishes for 10-16 days until colonies of at least 50 cells are visible.

-

Staining and Counting:

-

Fix the colonies with 6% glutaraldehyde (B144438) and stain with 0.5% crystal violet.

-

Count the number of colonies containing at least 50 cells.

-

-

Data Analysis:

-

Calculate the surviving fraction (SF) for each treatment group: SF = (number of colonies formed / number of cells seeded) / plating efficiency of control cells.

-

Plot the SF on a logarithmic scale against the radiation dose on a linear scale.

-

Determine the radiation dose required to achieve a specific survival level (e.g., 10% or 50%) for the control and this compound-treated groups.

-

Calculate the SER: SER = (Dose for a given SF in control) / (Dose for the same SF with this compound).

-

In Vivo Tumor Growth Delay Assay

This assay measures the time it takes for a tumor to regrow to a specific size after treatment.

Objective: To evaluate the in vivo radiosensitizing effect of this compound.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Tumor cells for xenograft implantation

-

This compound solution for injection

-

X-ray irradiator

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Inject a known number of tumor cells subcutaneously into the flank of the mice.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., control, this compound alone, radiation alone, this compound + radiation).

-

Treatment:

-

Administer this compound (e.g., via intraperitoneal or intravenous injection) at a specified time before irradiation.

-

Irradiate the tumors with a single or fractionated dose of X-rays.

-

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x length x width²).

-

Data Analysis:

-

Plot the mean tumor volume for each group against time.

-

Determine the time for the tumors in each group to reach a predetermined size (e.g., 4 times the initial volume).

-

Calculate the tumor growth delay (TGD): TGD = (time for treated tumors to reach target size) - (time for control tumors to reach target size).

-

Immunohistochemical Detection of Tumor Hypoxia using Pimonidazole (B1677889)

Pimonidazole is a 2-nitroimidazole that forms adducts in hypoxic cells and can be detected with a specific antibody, allowing for the visualization of hypoxic regions in tumors.

Objective: To identify and quantify hypoxic regions in tumors from animal models.

Materials:

-

Pimonidazole hydrochloride (Hypoxyprobe™)

-

Sterile saline (0.9%)

-

Tumor-bearing mice

-

Tissue fixation and embedding reagents (e.g., formalin, paraffin) or OCT for frozen sections

-

Microtome

-

Primary antibody against pimonidazole adducts (e.g., anti-pimonidazole mouse monoclonal antibody)

-

Labeled secondary antibody (e.g., HRP-conjugated or fluorescently-labeled)

-

DAB substrate kit (for IHC) or fluorescent mounting medium with DAPI (for IF)

-

Microscope

Procedure:

-

Pimonidazole Administration: Inject pimonidazole solution (e.g., 60 mg/kg) intravenously into tumor-bearing mice.

-

Circulation and Tissue Harvest: Allow the pimonidazole to circulate for 90 minutes. Euthanize the mice and excise the tumors.

-

Tissue Processing:

-

For paraffin-embedded sections: Fix the tumors in 10% neutral buffered formalin and embed in paraffin (B1166041).

-

For frozen sections: Snap-freeze the tumors in OCT compound.

-

-

Sectioning: Cut thin sections (e.g., 5 µm) of the tumor tissue using a microtome.

-

Immunostaining:

-

Deparaffinize and rehydrate paraffin sections.

-

Perform antigen retrieval if necessary.

-

Block non-specific antibody binding.

-

Incubate the sections with the primary anti-pimonidazole antibody.

-

Wash and incubate with the labeled secondary antibody.

-

For IHC, develop the signal with a DAB substrate. For IF, mount with a fluorescent mounting medium.

-

-

Imaging and Analysis:

-

Visualize the stained sections under a microscope.

-

The brown stain (IHC) or fluorescence (IF) indicates hypoxic regions.

-

Quantify the hypoxic fraction by image analysis software.

-

Conclusion and Future Perspectives

This compound represents a significant effort in the development of hypoxia-targeting drugs for cancer therapy. While its clinical efficacy as a radiosensitizer has been disappointing, the research surrounding this compound has provided invaluable insights into the challenges of targeting tumor hypoxia. The dose-limiting neurotoxicity and the difficulty in patient selection (i.e., identifying patients with significant tumor hypoxia who would most likely benefit) are key hurdles that have emerged from the clinical trials of this compound and other nitroimidazoles.

The legacy of this compound lies in the foundation it has laid for future research. The development of more potent and less toxic hypoxic cell sensitizers, the use of hypoxia imaging to select patients for hypoxia-targeted therapies, and the exploration of combination strategies that exploit the hypoxic tumor microenvironment are all areas of active investigation that build upon the lessons learned from this compound. The detailed experimental protocols and the wealth of preclinical and clinical data associated with this compound continue to serve as a valuable resource for the oncology research community.

References

Etanidazole: A Technical Deep-Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etanidazole (SR-2508) is a second-generation 2-nitroimidazole (B3424786) hypoxic cell radiosensitizer developed to enhance the efficacy of radiation therapy in treating solid tumors. Tumor hypoxia, or low oxygen levels, is a significant factor in radioresistance, as oxygen is a potent sensitizer (B1316253) of radiation-induced DNA damage. This compound was designed to mimic the radiosensitizing effect of oxygen in these hypoxic environments. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in both preclinical models and human clinical trials. A key feature of this compound is its hydrophilic nature, which, compared to its predecessor misonidazole, results in a shorter half-life and reduced neurotoxicity, allowing for the administration of higher doses.

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound from various studies.

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Species/Study Population | Dosing | Reference |

| Terminal Half-life (t½) | 5.1 - 5.8 hours | Humans (Cancer Patients) | 2.5 - 15.0 g/m² | [1] |

| Total Body Clearance | 46.6 - 94.0 mL/min/m² | Humans (Cancer Patients) | 2.5 - 15.0 g/m² | [1] |

| Renal Clearance | Accounts for 65.7% - 79.3% of total clearance | Humans (Cancer Patients) | 2.5 - 15.0 g/m² | [1] |

| Area Under the Curve (AUC) | Linearly related to dose | Humans (Cancer Patients) | 2.5 - 15.0 g/m² | [1] |

| Mean AUC₀-∞ | 502 ± 152 µg·h/mL (2.35 ± 0.71 mM·h) | Humans (Cancer Patients) | 2 g/m² | |

| Volume of Distribution (Vd) | 0.32 L/kg | SCID mice bearing human colon adenocarcinoma | Not specified |

Table 2: this compound Tumor and Plasma Concentrations

| Tissue | Mean Concentration (normalized) | Species/Study | Dosing | Time Point | Reference |

| Tumor | 74 µg/g | Humans (in combination with pimonidazole) | 2 g/m² this compound | 0-60 min post-administration | |

| Tumor Core (relative to plasma) | 10-fold higher than plasma | SCID mice bearing HT-29 human colon adenocarcinoma | Not specified | Terminal phase | |

| Tumor Periphery (relative to plasma) | 4.3-fold higher than plasma | SCID mice bearing HT-29 human colon adenocarcinoma | Not specified | Terminal phase |

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the radiosensitization of hypoxic tumor cells. This is achieved through its ability to "fix" radiation-induced DNA damage in the absence of oxygen. Additionally, this compound has been shown to deplete intracellular glutathione (B108866) (GSH), a key cellular antioxidant that can repair radiation-induced free radicals.

Radiosensitization

This compound enhances the cell-killing effect of ionizing radiation specifically in hypoxic conditions. The degree of sensitization is often quantified by the Sensitizer Enhancement Ratio (SER) or Dose Modifying Factor (DMF).

Table 3: Radiosensitizing Efficacy of this compound

| Parameter | Value | In Vitro/In Vivo Model | Conditions | Reference |

| Dose Modifying Factor (DMF) | 2.40 | FSaIIC tumor cells (in vitro) | pH 7.40 | |

| Dose Modifying Factor (DMF) | 1.70 | FSaIIC tumor cells (in vitro) | pH 6.45 | |

| Dose Modifying Factor (DMF) | 1.47 | FSaIIC tumor (in vivo) | 1 g/kg this compound | |

| Sensitizer Enhancement Ratio (SER) | ~1.5 (single dose) | Human tumors (predicted, in combination with pimonidazole) | 2 g/m² this compound |

Glutathione Depletion

This compound has been observed to deplete levels of glutathione (GSH) and inhibit glutathione S-transferase (GST), an enzyme involved in detoxification and the conjugation of GSH to xenobiotics. This depletion of GSH can contribute to its radiosensitizing effect by reducing the cell's capacity to repair radiation-induced damage. In one study, tumor GSH levels in both the periphery and core fell below 30% of control at 4 hours and remained depressed for over 12 hours. GST activity in the tumor was also inhibited, though to a lesser extent.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways and proposed mechanisms of action for this compound.

Under hypoxic conditions, this compound mimics the action of molecular oxygen by reacting with and "fixing" radiation-induced DNA free radicals, leading to lethal DNA damage.

The metabolic activity of this compound within hypoxic cells leads to the depletion of glutathione and inhibition of glutathione S-transferase, thereby reducing the cell's ability to repair radiation-induced damage.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide outlines of key experimental protocols used to evaluate the pharmacokinetics and pharmacodynamics of this compound.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This method is used to determine the concentration of this compound in biological matrices such as plasma.

Table 4: HPLC Method for this compound Quantification

| Parameter | Description |

| Sample Preparation | Protein precipitation of plasma samples is a common first step. This can be achieved by adding a solvent like acetonitrile (B52724) or methanol (B129727) to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant, containing the drug, is then collected for analysis. |

| Chromatographic Column | A reverse-phase C18 column is typically used for the separation of this compound from other plasma components. |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. The pH of the aqueous buffer and the ratio of the solvents are optimized to achieve good separation. |

| Flow Rate | A typical flow rate is around 1 mL/min. |

| Detection | UV detection is commonly used, with the wavelength set at or near the maximum absorbance of this compound (e.g., 313 nm or 320 nm). |

| Quantification | A calibration curve is generated using standards of known this compound concentrations. The concentration in the unknown samples is then determined by comparing their peak areas to the calibration curve. An internal standard is often used to improve accuracy and precision. |

digraph "HPLC_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="General Workflow for HPLC Analysis of this compound in Plasma", splines=true, overlap=false, nodesep=0.5, ranksep=0.5, max_width="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];"Sample_Collection" [label="Collect Plasma Sample"]; "Protein_Precipitation" [label="Protein Precipitation\n(e.g., with Acetonitrile)"]; "Centrifugation" [label="Centrifugation"]; "Supernatant_Collection" [label="Collect Supernatant"]; "HPLC_Injection" [label="Inject onto HPLC System"]; "Separation" [label="Chromatographic Separation\n(C18 Column)"]; "Detection" [label="UV Detection"]; "Quantification" [label="Data Analysis and Quantification"];

"Sample_Collection" -> "Protein_Precipitation"; "Protein_Precipitation" -> "Centrifugation"; "Centrifugation" -> "Supernatant_Collection"; "Supernatant_Collection" -> "HPLC_Injection"; "HPLC_Injection" -> "Separation"; "Separation" -> "Detection"; "Detection" -> "Quantification"; }

In Vitro Cytotoxicity and Radiosensitization Assays

1. MTT Assay for Cytotoxicity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Table 5: MTT Assay Protocol

| Step | Description |

| Cell Seeding | Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. |

| Drug Treatment | Treat cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). |

| MTT Addition | Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells. |

| Solubilization | Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals. |

| Absorbance Measurement | Measure the absorbance at a wavelength of ~570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. |

2. Clonogenic Survival Assay for Radiosensitization

This is the gold standard for measuring the reproductive integrity of cells after treatment with radiation and a radiosensitizer.

Table 6: Clonogenic Survival Assay Protocol

| Step | Description |

| Cell Seeding | Plate a known number of cells into culture dishes. |

| Hypoxia Induction & Drug Treatment | Place the cells in a hypoxic chamber to achieve the desired low oxygen concentration. Add this compound at the desired concentration. |

| Irradiation | Irradiate the cells with a range of radiation doses. |

| Incubation | Return the cells to normoxic conditions and incubate for 1-3 weeks to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells). |

| Staining and Counting | Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies in each dish. |

| Data Analysis | Calculate the surviving fraction for each dose and treatment condition. The sensitizer enhancement ratio can be determined by comparing the radiation doses required to achieve the same level of cell killing with and without this compound. |

digraph "Clonogenic_Assay_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for Clonogenic Radiosensitization Assay", splines=true, overlap=false, nodesep=0.5, ranksep=0.5, max_width="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];"Cell_Seeding" [label="Seed Cells"]; "Hypoxia_Drug" [label="Induce Hypoxia &\nAdd this compound"]; "Irradiation" [label="Irradiate with\nVarying Doses"]; "Incubation" [label="Incubate for\nColony Formation"]; "Stain_Count" [label="Stain and Count\nColonies"]; "Analysis" [label="Calculate Surviving\nFraction and SER"];

"Cell_Seeding" -> "Hypoxia_Drug"; "Hypoxia_Drug" -> "Irradiation"; "Irradiation" -> "Incubation"; "Incubation" -> "Stain_Count"; "Stain_Count" -> "Analysis"; }

In Vivo Tumor Growth Delay Studies

These studies assess the efficacy of this compound in combination with radiation in a living organism.

Table 7: Tumor Growth Delay Protocol

| Step | Description |

| Tumor Implantation | Implant tumor cells (e.g., subcutaneously or orthotopically) into immunocompromised mice (e.g., nude or SCID mice). |

| Tumor Growth | Allow the tumors to grow to a palpable and measurable size. |

| Treatment | Administer this compound (e.g., via intravenous or intraperitoneal injection) followed by localized radiation to the tumor. |

| Tumor Measurement | Measure the tumor dimensions (e.g., with calipers) at regular intervals throughout the study. |

| Data Analysis | Calculate the tumor volume for each animal at each time point. The time it takes for the tumors in each treatment group to reach a certain size (e.g., double or quadruple their initial volume) is determined. The tumor growth delay is the difference in this time between the treated and control groups. |

Conclusion

This compound demonstrates pharmacokinetic properties that made it a more tolerable radiosensitizer than its predecessors. Its pharmacodynamic effects, primarily the sensitization of hypoxic tumor cells to radiation and the depletion of intracellular glutathione, provided a strong rationale for its clinical investigation. While large-scale clinical trials did not consistently show a significant survival benefit across all patient populations, subgroup analyses have suggested potential efficacy in certain contexts. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the continued exploration of hypoxic cell radiosensitizers and the broader field of radiation oncology. Further research may focus on identifying predictive biomarkers to select patients most likely to benefit from such therapies and exploring novel combinations with other anticancer agents.

References

In Vitro Radiosensitizing Effects of Etanidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro radiosensitizing effects of Etanidazole, a second-generation nitroimidazole compound. Designed for professionals in oncology research and drug development, this document synthesizes key quantitative data, details common experimental methodologies, and visualizes the underlying mechanisms and workflows.

Core Concept: Hypoxic Cell Radiosensitization

Solid tumors often contain regions of low oxygen tension, known as hypoxia. Hypoxic cells are significantly more resistant to the cytotoxic effects of ionizing radiation than well-oxygenated (normoxic) cells. This is because oxygen is a potent radiosensitizer; it reacts with radiation-induced free radicals on DNA, "fixing" the damage and making it permanent and irreparable, ultimately leading to cell death. In the absence of oxygen, these initial DNA lesions can be chemically repaired by intracellular sulfhydryl compounds.

This compound and other nitroimidazoles are electron-affinic compounds that selectively sensitize hypoxic cells to radiation.[1] Under low-oxygen conditions, these drugs mimic the role of molecular oxygen.[2] They accept the electrons from radiation-induced DNA radicals, leading to the fixation of DNA damage and enhancing the lethal effects of radiation in hypoxic tumor regions.[1][2] Because their activity is dependent on low oxygen levels, they exhibit minimal sensitizing effects on well-oxygenated normal tissues, offering a targeted therapeutic advantage.[1]

Quantitative Data Summary

The radiosensitizing effect of a compound is typically quantified by the Sensitizer (B1316253) Enhancement Ratio (SER) or Radiation Dose Modifying Factor. These values represent the factor by which the radiation dose can be reduced in the presence of the sensitizer to produce the same biological effect as radiation alone. An SER greater than 1.0 indicates a radiosensitizing effect.

The following tables summarize the in vitro radiosensitizing effects of this compound from various studies.

| Cell Line | Assay Type | This compound Concentration | Condition | Sensitizer Enhancement Ratio (SER) / Dose Modifying Factor | Reference(s) |

| EMT6 | Micronucleus Assay | 1 mM | Hypoxic | 1.73 | [3] |

| EMT6 | Chromosomal Aberration Assay | 1 mM | Hypoxic | 1.41 | [3] |

| EMT6 | Micronucleus Assay | 5 mM | Hypoxic | 2.3 | [4] |

| FSaIIC | Not Specified | Not Specified | pH 7.40 | 2.40 | [5] |

| FSaIIC | Not Specified | Not Specified | pH 6.45 | 1.70 | [5] |

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to evaluate the radiosensitizing effects of this compound.

Clonogenic Survival Assay

The clonogenic assay is the gold standard for assessing the reproductive integrity of cells after exposure to cytotoxic agents.[6]

Objective: To determine the fraction of cells that retain the ability to produce a colony of at least 50 cells after treatment with this compound and radiation.

Materials:

-

Mammalian cell line of interest (e.g., EMT6, MCF-7, HeLa)

-

Complete cell culture medium

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

This compound stock solution

-

Cell culture plates (e.g., 6-well or 100 mm dishes)

-

Irradiation source (e.g., X-ray or gamma-ray irradiator)

-

Fixation solution (e.g., methanol:acetic acid)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: A single-cell suspension is prepared, and cells are counted. A predetermined number of cells (ranging from 100 to several thousand, depending on the expected toxicity of the treatment) is seeded into culture plates and allowed to attach for several hours.[3][7]

-

Hypoxic Conditions (if applicable): To induce hypoxia, plates are placed in a hypoxic chamber or incubator with a low-oxygen gas mixture (e.g., 95% N₂, 5% CO₂, <0.1% O₂) for a specified period before and during treatment.

-

Drug Treatment: this compound is added to the culture medium at the desired final concentration(s). Cells are incubated with the drug for a defined period (e.g., 1-4 hours) prior to and during irradiation.[8]

-

Irradiation: Plates are irradiated with a range of radiation doses. A set of control plates (no radiation) and drug-only plates are also included.

-

Post-Irradiation Incubation: After irradiation, the drug-containing medium is removed, and cells are washed and replenished with fresh medium. The plates are returned to the incubator for 7-14 days to allow for colony formation.[7]

-

Fixation and Staining: The medium is removed, and colonies are washed with PBS, fixed, and then stained with crystal violet.[6]

-

Colony Counting: Colonies containing 50 or more cells are counted manually or using an automated colony counter.

-

Data Analysis: The plating efficiency (PE) and surviving fraction (SF) are calculated. Survival curves are generated by plotting the SF against the radiation dose, and SER values are determined from these curves.[9]

Cytokinesis-Block Micronucleus (CBMN) Assay

The CBMN assay is a sensitive method to assess chromosomal damage by measuring the frequency of micronuclei in cells that have completed one nuclear division.[10]

Objective: To quantify the frequency of micronuclei as an indicator of radiation-induced DNA damage in the presence or absence of this compound.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

Cytochalasin B (Cyt-B)

-

Hypotonic solution (e.g., KCl)

-

Fixative (e.g., methanol:acetic acid)

-

Microscope slides

-

DNA stain (e.g., Giemsa or DAPI)

-

Irradiation source

Procedure:

-

Cell Culture and Treatment: Cells are cultured and treated with this compound and radiation as described for the clonogenic assay.

-

Addition of Cytochalasin B: Immediately after irradiation, Cytochalasin B is added to the culture medium at a concentration that blocks cytokinesis without affecting nuclear division (typically 3-6 µg/mL).[4] This allows for the accumulation of binucleated cells.

-

Incubation: Cells are incubated for a period equivalent to one to two cell cycle times to allow for mitosis and the formation of binucleated cells.

-

Cell Harvesting: Cells are harvested by trypsinization.

-

Hypotonic Treatment and Fixation: The cell suspension is treated with a hypotonic solution to swell the cells, followed by fixation.

-

Slide Preparation and Staining: The fixed cells are dropped onto microscope slides, air-dried, and stained with a DNA-specific stain.

-

Scoring: Under a microscope, the number of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000) is scored.[4]

-

Data Analysis: The frequency of micronuclei is calculated for each treatment condition. An increase in the micronucleus frequency in the this compound plus radiation group compared to the radiation-only group indicates radiosensitization.

Visualizations: Pathways and Workflows

Mechanism of this compound Radiosensitization

Caption: Mechanism of this compound as a hypoxic cell radiosensitizer.

In Vitro Radiosensitizer Evaluation Workflow

Caption: General experimental workflow for evaluating a radiosensitizer in vitro.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical Modifiers of Radiation Response | Oncohema Key [oncohemakey.com]

- 3. High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 8. Radiosensitization of Pancreatic Cancer Cells by Metformin through the AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ursi.org [ursi.org]

- 10. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

Early Preclinical Efficacy of Etanidazole: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core preclinical data on the efficacy of Etanidazole, a nitroimidazole-based hypoxic cell radiosensitizer. The following sections present quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation: Quantitative Efficacy of this compound

The preclinical efficacy of this compound as a radiosensitizer has been evaluated in numerous in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies, focusing on Sensitizer Enhancement Ratios (SERs) and tumor growth inhibition.

Table 1: In Vitro Radiosensitizing Efficacy of this compound

| Cell Line | Drug Concentration | Radiation Dose | Endpoint | Sensitizer Enhancement Ratio (SER) | Reference |

| FSaIIC | 5-500 µM | Not Specified | Cell Survival | 2.40 (at pH 7.40), 1.70 (at pH 6.45) | [1] |

| Human Tumor Cell Lines (Panel of 6) | Not Specified | Low Dose | Cell Survival | Cell-line and radiation dose-dependent | [2] |

| EMT6 | 1 mM | 1-3 Gy | Micronucleus Assay | 1.73 | [3] |

| EMT6 | 1 mM | 1-3 Gy | Chromosomal Aberration Assay | 1.41 | [3] |

| A549 (Human Lung Adenocarcinoma) | 1 mM | Not Specified | Cell Survival | Less effective than in V79 cells | [4] |

Table 2: In Vivo Radiosensitizing Efficacy of this compound

| Animal Model | Tumor Model | This compound Dose | Radiation Dose | Endpoint | Key Findings | Reference |

| Tumor-bearing Chick Embryo | Not Specified | 1.0 mg | 8 Gy | Tumor Growth Suppression | 35% tumor growth suppression with combination treatment. | |

| Mice | FSaIIC Tumor | 1 g/kg | Not Specified | Radiation Dose Modifying Factor | 1.47 | |

| C3H Mice | RIF-1 (intramuscular) | Polymer Implant | Acute & Fractionated | Tumor Growth Delay (TGD) | Potentiated radiation effects. | |

| Mice | EMT6, SCCVII, C3H Mammary Tumors | Not Specified | 2-4 Gy (single doses) | Micronucleus & Chromosomal Aberration Assays | As efficient or less efficient than KU-2285. | |

| Mice | EMT6/KU Solid Tumors | 200 mg/kg (intravenous) | Not Specified | Sensitizer Enhancement Ratio | 1.51 | |

| Mice | Human Rectal Adenocarcinoma (HRT18) Xenograft | 0.2 mg/gbw | Not Specified | Sensitizer Enhancement Ratio | 1.3 | |

| Mice | Human Rectal Adenocarcinoma (HRT18) Xenograft | 0.4 mg/gbw | Not Specified | Sensitizer Enhancement Ratio | 1.5 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the experimental protocols for key in vitro and in vivo studies on this compound.

In Vitro Radiosensitization Studies

Objective: To determine the ability of this compound to enhance the cytotoxic effects of ionizing radiation on cancer cells under hypoxic conditions.

Key Experimental Protocol: Clonogenic Survival Assay

-

Cell Culture:

-

Select a relevant cancer cell line (e.g., FSaIIC, EMT6).

-

Culture cells in appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

Induction of Hypoxia:

-

Seed a known number of cells into culture dishes.

-

To establish hypoxic conditions, place the dishes in a gas-exchangeable chamber.

-

Pass a continuous flow of ultrapure N2 gas over the dishes for a specified time (e.g., 25 minutes) to achieve an oxygen concentration of ≤10 mmHg.

-

-

Drug Treatment and Irradiation:

-

Treat the cells with the desired concentration of this compound (e.g., 10 mM) prior to or during hypoxic incubation.

-

Expose the cells to varying doses of X-rays while maintaining the hypoxic conditions.

-

-

Colony Formation and Analysis:

-

After treatment, replace the medium with fresh, drug-free medium.

-

Incubate the cells under normoxic conditions at 37°C for a period sufficient for colony formation (e.g., 8 days).

-

Fix the colonies with methanol (B129727) and stain them with a solution like Giemsa.

-

Count the number of colonies containing more than 50 cells.

-

Calculate the surviving fraction of cells for each treatment condition and determine the Sensitizer Enhancement Ratio (SER).

-

In Vivo Radiosensitization Studies

Objective: To assess the efficacy of this compound in enhancing the response of solid tumors to radiation in a living organism.

Key Experimental Protocol: Tumor Growth Delay Assay

-

Animal Model and Tumor Implantation:

-

Utilize an appropriate animal model, such as C3H mice.

-

Implant a suitable tumor cell line, like RIF-1, either subcutaneously or intramuscularly.

-

-

Drug Delivery:

-

Administer this compound to the tumor-bearing animals. This can be achieved through various routes, including intravenous injection or via a biodegradable polymer implant for sustained intra-tumoral release.

-

-

Tumor Irradiation:

-

Once the tumors reach a palpable size, irradiate them using a source such as 60Co gamma rays.

-

The radiation can be delivered as a single acute dose or in a fractionated regimen.

-

-

Tumor Growth Monitoring and Data Analysis:

-

Measure the tumor dimensions (e.g., major and minor axes) with calipers at regular intervals.

-

Calculate the tumor volume.

-

The endpoint is typically Tumor Growth Delay (TGD), which is the time it takes for the tumors in the treated groups to reach a certain size compared to the control group.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts in the preclinical evaluation of this compound.

Caption: Proposed mechanism of this compound-mediated radiosensitization under hypoxic conditions.

Caption: Experimental workflow for in vitro evaluation of this compound's radiosensitizing efficacy.

Caption: Experimental workflow for in vivo assessment of this compound's efficacy.

References

- 1. Effect of pH, oxygenation, and temperature on the cytotoxicity and radiosensitization by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hypoxic cell sensitization: low-dose intrinsic radiosensitivity is predictive for this compound efficacy in a panel of human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of nitroimidazole hypoxic cell radiosensitizers in a human tumor cell line high in intracellular glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Etanidazole and its Chemical Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Etanidazole, a significant 2-nitroimidazole (B3424786) radiosensitizer, and its chemical derivatives. The document details the core synthetic methodologies, presents quantitative data in structured tables, and illustrates key pathways and workflows through diagrams to support research and development in this field.

Introduction to this compound

This compound, known chemically as N-(2-Hydroxyethyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide, is a hypoxic cell radiosensitizer that has been investigated for its potential to enhance the efficacy of radiation therapy in cancer treatment.[1][2] Its mechanism of action is primarily attributed to its ability to sensitize hypoxic tumor cells, which are notoriously resistant to radiation, by depleting intracellular glutathione (B108866) (GSH) and inhibiting glutathione S-transferase (GST).[1] This guide will first elaborate on the synthetic pathway to obtain this compound, followed by a discussion on the synthesis of its derivatives and a depiction of its mechanism of action.

Synthesis of this compound

The synthesis of this compound is primarily achieved through the N-alkylation of 2-nitroimidazole with a suitable side-chain precursor. A plausible and commonly referenced precursor is 2-chloro-N-(2-hydroxyethyl)acetamide. The general synthetic scheme involves the reaction of these two key starting materials in the presence of a base and a suitable solvent.

General Synthetic Pathway

The core reaction for the synthesis of this compound is the nucleophilic substitution reaction where the deprotonated 2-nitroimidazole acts as a nucleophile, attacking the electrophilic carbon of the chloro-substituted side chain.

Caption: General synthetic scheme for this compound.

Experimental Protocol

The following is a detailed, plausible experimental protocol for the synthesis of this compound based on general procedures for N-alkylation of nitroimidazoles.[3][4]

Materials:

-

2-Nitroimidazole

-

2-Chloro-N-(2-hydroxyethyl)acetamide

-

Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH)

-

Dimethylformamide (DMF) or Acetonitrile (B52724) (CH₃CN)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-nitroimidazole (1 equivalent) in a suitable solvent such as DMF or acetonitrile.

-

Addition of Base: Add a base, such as potassium carbonate (1.1 equivalents) or potassium hydroxide, to the solution and stir the mixture at room temperature for 15-30 minutes to facilitate the deprotonation of the imidazole (B134444) nitrogen.

-

Addition of Alkylating Agent: Add 2-chloro-N-(2-hydroxyethyl)acetamide (1 equivalent) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 60-80°C and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within several hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If DMF is used as the solvent, pour the reaction mixture into ice-water and extract the product with ethyl acetate. If acetonitrile is used, the solvent can be removed under reduced pressure, and the residue can be dissolved in ethyl acetate and washed with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol).

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₇H₁₀N₄O₄ | |

| Molar Mass | 214.18 g/mol | |

| CAS Number | 22668-01-5 |

Synthesis of this compound Derivatives